Potassium 4-nitrobenzoate
Overview
Description
Potassium 4-nitrobenzoate is a chemical compound with the molecular formula C7H4KNO4. It is the potassium salt of 4-nitrobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a reagent in organic synthesis and as a ligand in coordination chemistry .
Mechanism of Action
Target of Action
Potassium 4-nitrobenzoate is a derivative of 4-nitrobenzoic acid It’s known that its derivative, benzocaine (ethyl p-aminobenzoate), acts as a nerve impulse blocker, reducing the permeability of the neuronal membrane to sodium ions .
Mode of Action
It can be inferred from its derivative, benzocaine, which interacts with its targets by blocking nerve impulses, thereby causing a local anesthetic effect .
Biochemical Pathways
The degradation of 4-nitrobenzoate, a compound structurally similar to this compound, occurs mostly via a reductive pathway, with the reduction of a nitro group to an amino group
Result of Action
Its derivative, benzocaine, is known to have anesthetic effects, reducing the permeability of the neuronal membrane to sodium ions, thereby blocking nerve impulses .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 4-nitrobenzoate can be synthesized through the neutralization of 4-nitrobenzoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, where 4-nitrobenzoic acid is dissolved in water, and potassium hydroxide is added gradually until the pH reaches neutrality. The resulting solution is then evaporated to obtain the solid this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, concentration, and residence time .
Chemical Reactions Analysis
Types of Reactions: Potassium 4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron filings and dilute acid.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Iron filings and dilute hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions for substitution reactions.
Major Products:
Scientific Research Applications
Potassium 4-nitrobenzoate has several applications in scientific research:
Comparison with Similar Compounds
Potassium 4-nitrobenzoate can be compared with other similar compounds such as:
Sodium 4-nitrobenzoate: Similar to this compound but with sodium as the counterion.
Rubidium 4-nitrobenzoate: This compound has rubidium as the counterion and exhibits similar chemical properties but with different coordination behavior due to the larger ionic radius of rubidium.
Cesium 4-nitrobenzoate: Cesium 4-nitrobenzoate has cesium as the counterion and shows unique coordination properties due to the large size of the cesium ion.
This compound is unique in its balance of reactivity and stability, making it a versatile reagent in various chemical processes .
Properties
IUPAC Name |
potassium;4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4.K/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBKSBKMELRIKB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435871 | |
Record name | Potassium 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15922-01-7 | |
Record name | Potassium 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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